BMS-3

説明

Identification and Initial Characterization of BMS-3 as a LIM Kinase Inhibitor

This compound was identified as a potent inhibitor of LIM domain kinases (LIMK). caymanchem.com Developed by Bristol-Myers Squibb, it was among the first class of inhibitors reported to effectively target both LIMK1 and LIMK2. bocsci.com Belonging to a series of inhibitors based on an aminothiazole scaffold, this compound demonstrated significant potency in enzymatic assays. oncotarget.com

The initial characterization of this compound revealed its strong inhibitory activity against the activated forms of LIMK1 and LIMK2. caymanchem.com Specifically, it exhibits half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range, highlighting its efficacy. caymanchem.commedchemexpress.comglpbio.comadooq.com The compound is frequently used in research settings to probe the functions of LIMK, such as their role in the signaling pathways of Rho family GTPases that connect to cytoskeletal proteins like cofilin and tubulin. caymanchem.com For instance, studies have utilized this compound to demonstrate the direct involvement of LIMK1 in the phosphorylation of cofilin. medchemexpress.comglpbio.com Research has shown that inhibiting phosphorylated LIMK (p-LIMK) with this compound leads to a dose-dependent decrease in phosphorylated cofilin (p-Cofilin). medchemexpress.comglpbio.com

Table 1: Inhibitory Activity of this compound against LIMK Isoforms

| Target Kinase | IC₅₀ Value |

|---|---|

| LIMK1 | 5 nM caymanchem.commedchemexpress.comglpbio.com |

| LIMK2 | 6 nM caymanchem.commedchemexpress.comglpbio.com |

Overview of LIM Kinase (LIMK) Isoforms (LIMK1 and LIMK2) in Cellular Processes

The LIM kinase (LIMK) family consists of two members, LIMK1 and LIMK2, which are serine/threonine and tyrosine kinases. nih.govnih.gov These enzymes are crucial regulators of cytoskeletal dynamics. nih.govnih.gov They share a high degree of similarity in their amino acid sequences, particularly within the C-terminal kinase domain, with over 70% sequence similarity. bocsci.comnih.gov Both LIMK1 and LIMK2 are composed of three main structural domains: two N-terminal LIM domains, a PDZ domain, and the C-terminal kinase domain. bocsci.comnih.gov

The primary and most well-characterized function of LIM kinases is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins. nih.govpatsnap.com By phosphorylating cofilin at serine-3, LIMKs inhibit its ability to sever actin filaments, which leads to the stabilization and accumulation of filamentous actin (F-actin). bocsci.comoncotarget.compatsnap.com This regulation of actin dynamics is fundamental to a multitude of cellular processes, including cell migration, proliferation, cell shape changes, and cell cycle progression. nih.govpatsnap.comacs.org

Despite their structural homology, LIMK1 and LIMK2 exhibit different patterns of tissue distribution and distinct subcellular localizations, suggesting they have both overlapping and unique biological functions. oncotarget.comnih.gov For example, LIMK1 is notably expressed in the brain, heart, and muscles, while LIMK2 is more widely expressed. nih.gov Their distinct roles are also highlighted during the cell cycle, where they localize to different parts of the mitotic apparatus. oncotarget.com This suggests that while they share a common substrate in cofilin, they are controlled by different upstream pathways and contribute to distinct cellular functions. oncotarget.com Beyond their role in actin dynamics, there is evidence that LIMKs can also control microtubule functions. oncotarget.comnih.gov

Table 2: Comparison of LIMK1 and LIMK2

| Feature | LIMK1 | LIMK2 |

|---|---|---|

| Primary Function | Phosphorylates and inactivates cofilin, regulating actin dynamics. nih.govpatsnap.com | Phosphorylates and inactivates cofilin, regulating actin dynamics. nih.govpatsnap.com |

| Upstream Regulation | Regulated by Pak1. bocsci.com | Regulated by Rho-dependent kinase (ROCK). bocsci.com |

| Tissue Expression | Particularly expressed in the brain, heart, skeletal muscles, kidneys, and lungs. nih.gov | More widely expressed in adult and embryonic tissues. nih.gov |

| Cellular Localization | Associated with cell-cell adhesion sites during interphase and concentrates at spindle poles in metaphase. oncotarget.com | Diffusely distributed in the cytoplasm during interphase and associates with the mitotic spindle in mitosis. oncotarget.com |

| Pathological Relevance | Implicated in cancer, neurological disorders, and viral infections. oncotarget.compatsnap.com | Implicated in cancer, neurological disorders, and viral infections. oncotarget.compatsnap.com |

Significance of Kinase Inhibition in Biomedical Research and Drug Discovery

Protein kinases are a major class of enzymes that play a central role in regulating nearly all cellular signaling pathways. scielo.brnih.gov The dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. nih.govbiorxiv.orgnews-medical.net This makes kinases a critical and extensively pursued class of targets for drug discovery. scielo.brnews-medical.net

The development of kinase inhibitors has become a cornerstone of modern pharmacology and has led to successful therapeutic agents, particularly in oncology. scielo.brbiorxiv.orgelifesciences.org These small molecule inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. patsnap.com The goal is to achieve highly selective inhibition of a specific kinase to modulate a disease-related pathway while minimizing effects on other kinases to avoid toxicity. biorxiv.org

However, a significant challenge in developing kinase inhibitors is achieving selectivity. biorxiv.orgelifesciences.org The high degree of structural conservation within the ATP-binding site across the human kinome often leads to inhibitors binding to multiple "off-target" kinases. biorxiv.orgelifesciences.org This lack of specificity can complicate the interpretation of research findings and lead to unwanted side effects in a clinical context. biorxiv.org Therefore, the development of highly selective kinase inhibitors is a major objective in both fundamental biomedical research and clinical drug development. biorxiv.org Potent and selective inhibitors like this compound serve as invaluable chemical tools for dissecting the specific roles of individual kinases in health and disease, paving the way for the rational design of new therapies. patsnap.comacs.org

特性

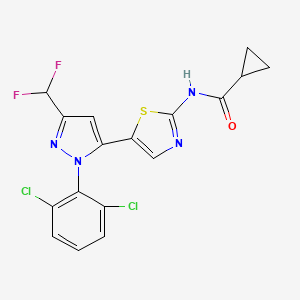

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Bms-3 Action

Direct Inhibition of LIMK1 and LIMK2 Kinase Activity

BMS-3 directly targets the kinase activity of both LIMK1 and LIMK2 isoforms. caymanchem.com This inhibitory action is potent and has been quantified through detailed enzymatic assays.

Enzyme kinetic studies have established this compound as a potent inhibitor of both LIMK1 and LIMK2. The half-maximal inhibitory concentrations (IC₅₀) have been determined to be 5 nM for LIMK1 and 6 nM for LIMK2. caymanchem.commedchemexpress.commedchemexpress.com These low nanomolar values indicate a high affinity and specificity of this compound for these target kinases. Some studies have noted that the potency of certain ATP-competitive inhibitors, including this compound, may be lower when tested against the already phosphorylated, active forms of LIMK1/2 (pLIMK1/2) compared to the unmodified enzymes. nih.gov

Inhibition Constants of this compound

| Kinase | IC₅₀ Value |

|---|---|

| LIMK1 | 5 nM |

Note: This interactive table summarizes the reported IC₅₀ values for this compound against LIMK1 and LIMK2.

The inhibitory effect of this compound on LIMK1 and LIMK2 has been demonstrated in assays that measure the phosphorylation of a known LIMK substrate. medchemexpress.com In these experiments, the kinase domains of human LIMK1 and LIMK2 are used to catalyze the transfer of a radioactive phosphate group from ATP to a substrate. mdpi.commedchemexpress.com A commonly used substrate in these assays is biotinylated full-length human destrin. medchemexpress.commdpi.commedchemexpress.com Destrin, also known as actin depolymerizing factor (ADF), is a member of the ADF/cofilin family and a physiological substrate of LIM kinases. nih.gov The presence of this compound inhibits this phosphorylation event, demonstrating its direct interference with the catalytic activity of LIMK1 and LIMK2. medchemexpress.commdpi.com

Enzyme Kinetic Analysis and Inhibition Constants

Downstream Signaling Pathway Modulation by this compound

The inhibition of LIMK1 and LIMK2 by this compound has significant consequences for downstream signaling pathways that regulate the actin cytoskeleton. researchgate.net The most critical and well-characterized downstream effector is the actin-binding protein cofilin. mdpi.com

LIM kinases phosphorylate cofilin at a specific site, Serine-3, which inactivates its function. nih.govdovepress.com This phosphorylated form is often referred to as p-cofilin. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin. mdpi.com Studies have shown that treating cells with this compound leads to a dose-dependent decrease in the levels of p-cofilin. medchemexpress.comnih.govmedchemexpress.com This effect has been observed in various cell types, including mouse sperm cells, where inhibition of phosphorylated LIMK (p-LIMK) with this compound (in concentrations from 1-50 μM) resulted in a corresponding reduction in p-cofilin levels. medchemexpress.comnih.gov

The LIMK1/cofilin pathway is a crucial regulatory axis for actin dynamics. nih.gov Small GTPases of the Rho family, such as Rac1, activate kinases like p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1. nih.govnih.gov Activated LIMK1 then phosphorylates cofilin at Serine-3. nih.govbiorxiv.org Phosphorylated cofilin is unable to bind to, sever, or depolymerize actin filaments. nih.gov Therefore, the activation of the LIMK1 pathway leads to the stabilization of actin filaments and promotes actin polymerization. dovepress.com this compound intervenes in this pathway by directly inhibiting LIMK1, thereby maintaining cofilin in its active, non-phosphorylated state and preventing the subsequent stabilization of actin filaments. nih.govnih.gov

Impact on Cofilin Phosphorylation State (p-Cofilin)

Effects on Cellular Actin Cytoskeleton Dynamics and Polymerization

The actin cytoskeleton is a highly dynamic network of filamentous actin (F-actin) and globular actin (G-actin) that undergoes constant remodeling through polymerization and depolymerization. nih.govfrontiersin.org This process is essential for cell shape, migration, and division. mdpi.com The primary function of active cofilin is to sever and depolymerize F-actin, increasing the pool of G-actin monomers available for new polymerization. dovepress.com

By inhibiting LIMK and subsequently reducing cofilin phosphorylation, this compound ensures that cofilin remains active. nih.gov The sustained activity of cofilin leads to increased depolymerization of actin filaments. Consequently, treatment with this compound results in significantly lower levels of actin polymerization and a reduction in F-actin content. medchemexpress.comnih.gov This effect has been demonstrated in mouse sperm, where the presence of this compound led to decreased levels of F-actin in both the head and tail. nih.gov This disruption of actin filament stabilization directly impacts cellular processes that rely on dynamic actin cytoskeletons. aacrjournals.org

Cellular and Subcellular Responses to Bms-3 Treatment

Regulation of Cell Cycle Progression and Mitotic Events

Studies conducted on A549 human lung cancer cells have demonstrated that treatment with BMS-3 for 24 hours leads to distinct alterations in mitotic events. medchemexpress.comglpbio.com

This compound treatment has been shown to induce mitotic arrest in A549 cells. medchemexpress.comglpbio.com This interruption of the normal cell division process is a key indicator of the compound's influence on the cell cycle machinery.

The induction of mitotic arrest by this compound is accompanied by an increase in the total nuclear DNA intensity within the treated cells. medchemexpress.comglpbio.com This finding is consistent with cells being halted during the M-phase of the cell cycle, a period when chromosomes are condensed and duplicated DNA has not yet been segregated into daughter cells.

A notable molecular change observed following this compound treatment is the increased phosphorylation of Histone H3. medchemexpress.comglpbio.com Phosphorylation of Histone H3 is a crucial event for chromosome condensation and segregation during mitosis. The modulation of this process by this compound underscores its mechanism of disrupting mitotic progression.

Alterations in Total Nuclear DNA Intensity

Effects on Cell Proliferation and Viability in Research Models

Treatment with this compound results in a dose-dependent reduction in the total count of A549 human lung cancer cells. medchemexpress.comglpbio.com This indicates that as the concentration of this compound increases, its inhibitory effect on the cell population becomes more pronounced.

This compound effectively inhibits the growth of A549 human lung cancer cells. medchemexpress.comglpbio.com The potency of this inhibition is quantified by an EC50 value of 154 nM, representing the concentration at which the compound achieves 50% of its maximum inhibitory effect on this specific cell line. medchemexpress.comglpbio.com

Interactive Data Table: Summary of this compound Effects on A549 Cells

| Parameter | Observation | Cell Line | Treatment Duration | EC50 Value | Source |

| Cell Cycle | Induces mitotic arrest | A549 | 24 hours | N/A | medchemexpress.comglpbio.com |

| DNA Content | Increases total nuclear DNA intensity | A549 | 24 hours | N/A | medchemexpress.comglpbio.com |

| Molecular Marker | Increases Histone H3 phosphorylation | A549 | 24 hours | N/A | medchemexpress.comglpbio.com |

| Cell Growth | Dose-dependent reduction in cell count | A549 | 24 hours | 154 nM | medchemexpress.comglpbio.com |

Dose-Dependent Reduction in Cell Count

Cellular Morphological Changes Induced by LIMK Inhibition

Inhibition of LIM domain kinases (LIMKs) by the chemical compound this compound instigates significant alterations in cellular morphology, primarily through its effects on the actin cytoskeleton. patsnap.comscbt.com LIMKs are pivotal regulators of actin dynamics, and their inhibition leads to a cascade of subcellular events that visibly modify cell shape, structure, and movement. patsnap.commdpi.com

The primary mechanism through which LIMKs regulate the cytoskeleton is by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor. patsnap.com When LIMK activity is blocked by this compound, cofilin remains in its active, non-phosphorylated state. patsnap.combiorxiv.org Active cofilin promotes the disassembly and severing of actin filaments, leading to increased actin filament turnover and a disruption of the organized actin cytoskeleton. patsnap.comnih.gov This results in observable changes such as the loss of stress fibers, which are contractile bundles of actin filaments crucial for maintaining cell shape and adhesion.

Research has demonstrated that treatment with LIMK inhibitors, including this compound, leads to a significant reduction in phosphorylated cofilin (p-cofilin) levels. biorxiv.org This decrease in p-cofilin correlates with altered actin polymerization and subsequent changes in cellular morphology. medchemexpress.com For instance, in cancer cells, inhibition of LIMK has been shown to impair motility and invasiveness by disrupting the dynamic actin structures required for these processes. patsnap.com

Furthermore, the effects of LIMK inhibition are not confined to the actin cytoskeleton. Studies have revealed a crosstalk between LIMK signaling and microtubule dynamics. oncotarget.com Inhibition of LIMK can lead to the stabilization of microtubules, as evidenced by an increase in acetylated tubulin. oncotarget.comresearchgate.net This suggests that the morphological changes induced by compounds like this compound are a consequence of coordinated effects on both major components of the cytoskeleton.

The Rho/ROCK pathway is a key upstream regulator of LIMK activity. biorxiv.org The Rho-associated kinase (ROCK) phosphorylates and activates LIMK, which in turn phosphorylates cofilin. researchgate.netcreative-diagnostics.com Therefore, inhibition of LIMK with this compound effectively uncouples this signaling cascade, preventing the Rho/ROCK pathway from exerting its effects on actin filament stabilization. biorxiv.orgnih.gov This disruption contributes significantly to the observed morphological changes, including alterations in cell spreading and adhesion. biorxiv.org

In various cell types, including cancer cells and platelets, treatment with this compound and other LIMK inhibitors has been shown to induce distinct morphological phenotypes. biorxiv.orgnih.gov These can include cell rounding, reduced spreading on substrates, and changes in the organization of the mitotic spindle during cell division. nih.gov In A549 lung cancer cells, for example, a LIMK inhibitor caused significant alterations in spindle microtubule structure and organization. nih.gov

Table 1: Research Findings on Morphological Changes Induced by LIMK Inhibition

| Cell Type | Inhibitor | Observed Morphological/Subcellular Changes | Reference |

|---|---|---|---|

| A549 lung cancer cells | LIMKi (unspecified, similar to this compound) | Decreased/lost aster microtubules, defective spindle microtubule integrity, increased αTubulin acetylation. researchgate.netnih.gov | researchgate.netnih.gov |

| MDA-MB-231 and BT549 breast cancer cells | This compound | Disrupted actin cytoskeleton rearrangement, abrogated migration-promoting effects. nih.gov | nih.gov |

| Platelets | This compound, Pyr1, 22j | Reduced levels of LIMK and cofilin phosphorylation, controlled platelet adhesion and F-actin levels. biorxiv.org | biorxiv.org |

| Prostate cancer cells | BMS LIMKi | Increased acetylated microtubules, indicating enhanced microtubule stability. oncotarget.com | oncotarget.com |

| T cell leukemia (Jurkat and ATN-1) | LIMKi 3 (BMS-5) | Induced centrosome fragmentation and apoptosis. mdpi.com | mdpi.com |

| A549 cells | Gliotoxin (effects blocked by BMS-5) | Blocked F-actin aggregation and p-cofilin redistribution. frontiersin.org | frontiersin.org |

Preclinical Biological Investigations of Bms-3

Studies in Cancer Cell Lines as Disease Models

Investigations into the potential of BMS-3 as an anti-cancer agent have included studies in various cancer cell lines.

Antiproliferative Effects in Lung Cancer Cell Models (e.g., A549)

This compound has demonstrated antiproliferative effects in human lung cancer cell lines, such as A549 cells. Studies have shown that this compound can cause a dose-dependent reduction in cell count and induce mitotic arrest in A549 cells after a 24-hour treatment period. This effect is associated with increases in total nuclear DNA intensity and histone H3 phosphorylation. This compound has been reported to inhibit A549 cells with an EC50 value of 154 nM. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cn

Table 1: Antiproliferative Effect of this compound on A549 Lung Cancer Cells

| Cell Line | Effect | EC50 (nM) |

| A549 (Human Lung Cancer) | Dose-dependent reduction in cell count, Mitotic arrest | 154 medchemexpress.comtargetmol.comarctomsci.comtargetmol.cn |

Investigations in Reproductive Biology Models

Research into this compound has also extended to its impact on reproductive processes, specifically focusing on sperm function.

Impact on Sperm Functionality

Studies using mouse sperm have shown that this compound affects sperm functionality. Inhibition of LIMK1 by this compound resulted in a dramatic decrease in the percentage of sperm that undergo acrosomal exocytosis. nih.govnih.govresearchgate.netmincyt.gob.ar This suggests a crucial role for LIMK1 in this process and highlights this compound as a tool to investigate this pathway.

Inhibition of Acrosomal Exocytosis in Sperm

This compound has been shown to inhibit acrosomal exocytosis in mouse sperm in a concentration-dependent manner. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov Increasing concentrations of this compound resulted in a strong decrease in the percentage of sperm that underwent acrosomal exocytosis after stimulation with progesterone or calcium ionophore A23187. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov This inhibition was observed with this compound concentrations ranging from 1 to 50 μM. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov

Table 2: Effect of this compound on Mouse Sperm Acrosomal Exocytosis

| This compound Concentration (μM) | Effect on Acrosomal Exocytosis (relative to control) |

| 1 | Strong decrease medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov |

| 10 | Strong decrease medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov |

| 50 | Strong decrease medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov |

Regulation of Actin Polymerization in Capacitating Conditions

Actin dynamics are critical for sperm capacitation and the subsequent acrosomal exocytosis. nih.govnih.govresearchgate.net Studies have shown that this compound, as a LIMK1 inhibitor, results in lower levels of actin polymerization during capacitation in mouse sperm. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.govnih.govmincyt.gob.arambeed.cn Inhibition of phosphorylated LIMK (pLIMK) with this compound leads to a dose-dependent decrease in phosphorylated Cofilin, a substrate of LIMK, after incubation in capacitating conditions. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cnnih.gov In the presence of this compound, actin polymerization levels were significantly lower compared to controls. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cn

Comparative Studies with Other LIMK Inhibitors (e.g., BMS-5) in Research Contexts

This compound has been included in comparative studies evaluating the activity of various LIMK inhibitors. These studies assess compounds based on their enzymatic and cellular activities. nih.govacs.org this compound is recognized as a potent LIMK inhibitor, with reported IC50 values of 5 nM for LIMK1 and 6 nM for LIMK2. medchemexpress.comtargetmol.comarctomsci.comtargetmol.cntargetmol.commedchemexpress.com Comparative analyses with other inhibitors, such as BMS-5 (also known as LIMKi 3), which has reported IC50 values of 7 nM for LIMK1 and 8 nM for LIMK2, help to characterize the potency and selectivity profiles of these compounds in a research context. targetmol.commedchemexpress.com Some studies note that certain ATP-competitive inhibitors, including this compound, showed a loss of potency in vitro when phosphorylated LIMK1/2 was used compared to unmodified LIMK1/2. nih.gov

Table 3: Comparative Inhibition Potency of this compound and BMS-5 against LIMK1 and LIMK2

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |

| This compound | 5 medchemexpress.comtargetmol.comarctomsci.comtargetmol.cntargetmol.commedchemexpress.com | 6 medchemexpress.comtargetmol.comarctomsci.comtargetmol.cntargetmol.commedchemexpress.com |

| BMS-5 | 7 targetmol.commedchemexpress.com | 8 targetmol.commedchemexpress.com |

Research Methodologies and Assay Systems Utilized for Bms-3 Studies

Kinase Activity Assays

To determine the inhibitory effects of BMS-3 on its target kinases, researchers have predominantly utilized kinase activity assays that measure the transfer of a phosphate group to a substrate.

A fundamental method for assessing kinase activity involves the use of radioactive isotopes. interchim.com In the study of this compound, radioactive phosphate incorporation assays have been employed to quantify the inhibition of LIMK1 and LIMK2. medchemexpress.comszabo-scandic.com This technique traditionally uses ³²P-labeled ATP. interchim.com The assay measures the amount of radioactive phosphate that is transferred from the ATP to a specific substrate by the kinase. medchemexpress.comszabo-scandic.com The level of radioactivity incorporated into the substrate is then determined, often after separating the components via SDS-PAGE and visualizing through autoradiography. interchim.com A decrease in the incorporated radioactivity in the presence of this compound indicates its inhibitory activity against the kinase.

Reactions are typically conducted with a concentration series of the compound in a buffered solution containing the kinase, the substrate, and radiolabeled ATP. medchemexpress.comszabo-scandic.com After a specific incubation period, the reaction is stopped, and the resulting precipitates are harvested onto filter plates. medchemexpress.comszabo-scandic.com The amount of incorporated radioactivity is then measured using a scintillation counter. medchemexpress.comszabo-scandic.com

To specifically study the effect of this compound on LIMK1 and LIMK2, recombinant protein kinase domains of these human enzymes are utilized. medchemexpress.comszabo-scandic.com These domains are often expressed as glutathione S-transferase (GST) fusion proteins in systems like the Bac-to-Bac system in Sf9 cells. medchemexpress.comszabo-scandic.com The use of recombinant GST-LIMK1 and GST-LIMK2 ensures a pure and consistent source of the enzymes for the kinase assays. medchemexpress.comszabo-scandic.comfishersci.fi In these assays, biotinylated full-length human destrin serves as the substrate for the kinases. medchemexpress.comszabo-scandic.com The GST tag facilitates the purification of the recombinant kinase, and its presence does not appear to interfere with the kinase's catalytic activity. sdbonline.org This approach allows for a direct and specific measurement of this compound's inhibitory potential against each LIMK isoform. medchemexpress.comszabo-scandic.com

| Enzyme | Substrate | System | Purpose |

| GST-LIMK1 | Biotinylated full-length human destrin | Bac-to-Bac in Sf9 cells | To assay for inhibition of LIMK1 protein kinase activity. medchemexpress.comszabo-scandic.com |

| GST-LIMK2 | Biotinylated full-length human destrin | Bac-to-Bac in Sf9 cells | To assay for inhibition of LIMK2 protein kinase activity. medchemexpress.comszabo-scandic.com |

Radioactive Phosphate Incorporation Assays

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of this compound in a more physiologically relevant context. These assays provide insights into how the compound affects cell viability, proliferation, and progression through the cell cycle.

A variety of assays are available to measure cell viability and proliferation, often relying on metabolic indicators. nih.govthermofisher.com For instance, in studies involving A549 human lung cancer cells, this compound was shown to cause a dose-dependent reduction in cell count. medchemexpress.comszabo-scandic.com Common methods to assess cell viability include the use of tetrazolium reagents, resazurin reduction, or ATP detection. nih.govpromega.com These assays measure cellular metabolic activity, which is proportional to the number of viable cells. bmglabtech.com For example, the CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, providing a highly sensitive method for quantifying viable cells. promega.com Other techniques, such as those based on the reduction of resazurin (like the AlamarBlue® or CellTiter-Blue® assays), are also widely used. promega.combmglabtech.com

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. tandfonline.comtandfonline.com In the context of this compound research, flow cytometry has been used to demonstrate that the compound can induce mitotic arrest. medchemexpress.comszabo-scandic.com This is achieved by staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. tandfonline.comaacrjournals.org The intensity of the fluorescence is proportional to the DNA content of each cell. Cells in the G1 phase of the cell cycle have a 2N DNA content, while cells in G2 and mitosis (M) have a 4N DNA content. By analyzing the distribution of fluorescence intensity across a population of cells, researchers can determine the percentage of cells in the G1, S, and G2/M phases. tandfonline.comresearchgate.net An accumulation of cells in the G2/M phase after treatment with this compound is indicative of mitotic arrest. medchemexpress.comtandfonline.com

Cell Viability and Proliferation Assays

Biochemical and Molecular Analysis Techniques

A broad range of biochemical and molecular techniques are fundamental to understanding the specific molecular events affected by this compound. These methods allow for the detailed examination of proteins and nucleic acids within the cell. cityu.edu.hkcityu.edu.hk Techniques such as Western blotting can be used to detect the phosphorylation status of key proteins, like cofilin, which is a downstream target of LIMK. szabo-scandic.com A reduction in phosphorylated cofilin levels following this compound treatment would provide direct evidence of LIMK inhibition within the cellular environment. szabo-scandic.com Furthermore, immunofluorescence microscopy can be employed to visualize changes in the cytoskeleton and the localization of specific proteins within the cell upon treatment with the compound. acg.edu These molecular approaches, in conjunction with the assays described above, provide a multi-faceted view of the biological impact of this compound.

Western Blotting for Protein Phosphorylation Status (e.g., p-LIMK, p-Cofilin)

Western blotting is a fundamental technique employed in this compound research to quantify changes in the phosphorylation state of key proteins within the actin dynamics regulatory pathway. This method allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is critical for their activity.

In studies involving this compound, Western blotting has been instrumental in demonstrating the compound's inhibitory effect on LIMK and its downstream target, cofilin. medchemexpress.comnih.gov The process typically involves separating cellular protein lysates by size using gel electrophoresis, transferring the proteins to a membrane, and then probing with antibodies specific to the phosphorylated forms of LIMK (p-LIMK) and cofilin (p-Cofilin). nih.govaai.org To ensure accurate quantification, the membranes are often stripped and re-probed with antibodies that recognize the total protein levels of LIMK and cofilin, with a housekeeping protein like GAPDH or β-Tubulin used as a loading control. nih.govaai.org

Research findings from these studies have consistently shown that treatment with this compound leads to a dose-dependent decrease in the levels of p-Cofilin. medchemexpress.comnih.gov For instance, in studies using mouse sperm, incubation with this compound resulted in a significant reduction of p-Cofilin levels. nih.gov This provides direct evidence of this compound's ability to inhibit LIMK activity, as LIMK is the kinase responsible for phosphorylating cofilin at Serine-3, which inactivates cofilin's actin-depolymerizing function. nih.govacs.org

| Biological System | Target Protein | Observed Effect of this compound | Reference |

|---|---|---|---|

| Mouse Sperm | p-Cofilin | Dose-dependent decrease after 10 min incubation. | nih.gov |

| Porcine Retinal Explants | p-Cofilin | Inhibition of injury-induced increase in phosphorylation. | arvojournals.org |

| Hirschsprung's Disease Model | p-Limk1, p-Cofilin | Significantly lower expression levels in the inhibitor group. | nih.gov |

Analysis of Actin Cytoskeleton using Staining Techniques

To visually assess the morphological changes in the actin cytoskeleton resulting from this compound treatment, researchers utilize specific staining techniques followed by microscopic imaging. medchemexpress.com The most common method involves the use of fluorescently-labeled phalloidin, a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). units.itmolbiolcell.orgfrontiersin.org

Cells or tissues are first fixed and permeabilized to allow the entry of the fluorescent probe. molbiolcell.orgnih.gov They are then incubated with a phalloidin conjugate, such as Alexa Fluor 488 phalloidin or TRITC-phalloidin, which stains the F-actin structures within the cell. units.itmolbiolcell.org The cell nuclei are often counterstained with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) to aid in cellular localization. nih.govresearchgate.net

| Reagent/Method | Purpose | Typical Application | Reference |

|---|---|---|---|

| Fluorescently-labeled Phalloidin (e.g., Alexa Fluor, TRITC) | Staining of filamentous actin (F-actin). | Visualization of actin stress fibers and cortical actin networks. | molbiolcell.orgresearchgate.net |

| DAPI | Counterstaining of cell nuclei. | Provides cellular context to the actin staining. | nih.govresearchgate.net |

| Confocal Microscopy | High-resolution imaging of fluorescently stained cells. | Detailed qualitative and quantitative analysis of cytoskeletal reorganization. | frontiersin.orgnih.gov |

In Vitro and Ex Vivo Biological Model Systems

The evaluation of this compound's biological activity has been conducted across a range of in vitro and ex vivo model systems. These models are essential for studying the compound's effects in a controlled environment that can mimic certain aspects of physiological or pathological conditions.

In vitro models typically consist of cultured cell lines. For this compound and related LIMK inhibitors, various cancer cell lines have been utilized, including A549 human lung cancer cells. medchemexpress.com In these cell-based assays, this compound has been shown to induce a dose-dependent reduction in cell count and cause mitotic arrest. medchemexpress.com Other in vitro systems used in the broader context of studying the LIMK pathway include human natural killer (NK) cells, rat basophilic leukemia (RBL-2H3) cells, and human prostate epithelial cancer (PC-3U) cells. aai.orgmolbiolcell.org More complex in vitro models, such as three-dimensional (3D) bone metastatic spheroids (BMS), have also been developed to better replicate the tumor microenvironment, although the acronym "BMS" in this context refers to the model system itself. researchgate.netresearchgate.net

Ex vivo models involve the use of tissues or organs taken directly from an organism and studied in a laboratory setting. This approach allows for the investigation of cellular processes within the context of their native tissue architecture. A key ex vivo model used in this compound research is the study of mouse sperm. medchemexpress.comnih.gov In this system, sperm are incubated under capacitating conditions in the presence of this compound to investigate the role of LIMK in processes like acrosomal exocytosis and actin polymerization. medchemexpress.comnih.gov Another example is the use of porcine retinal explants to study the effects of LIMK inhibition on axonal retraction after injury. arvojournals.org

| Model Type | Specific Model | Research Focus | Reference |

|---|---|---|---|

| In Vitro | A549 Human Lung Cancer Cells | Cell proliferation and mitotic arrest. | medchemexpress.com |

| In Vitro | Human NK Cells | Regulation of cytotoxicity and cytoskeletal dynamics. | aai.org |

| In Vitro | Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Cell viability. | researchgate.net |

| Ex Vivo | Mouse Sperm | Actin polymerization and acrosomal exocytosis. | medchemexpress.comnih.gov |

| Ex Vivo | Porcine Retinal Explants | Axonal retraction after retinal injury. | arvojournals.org |

Future Research Directions and Translational Potential of Bms-3

Exploration of BMS-3 in Novel Disease Contexts Beyond Current Applications

While LIMK inhibitors like this compound have been explored in the context of cancer due to LIMK's role in tumor cell behavior bocsci.comtargetmol.cn, future research can extend to other diseases where dysregulated actin dynamics or LIMK activity are implicated. Studies have already begun to explore the potential of LIMK inhibition in areas such as neurological impairments and viral infections bocsci.comacs.org.

Research using BMS-5 (also referred to as LIMKi 3), a potent LIMK inhibitor with similar activity to this compound medkoo.commedchemexpress.com, has demonstrated potential in the context of spinal cord injury (SCI). In an experimental model of SCI in rats, BMS-5 was found to promote neuroprotection by stabilizing microtubules and attenuating glial scar formation acs.org. This suggests that this compound, by inhibiting LIMK, could offer a therapeutic strategy for conditions involving neuronal damage and tissue remodeling. Further investigation into the effects of this compound on microtubule dynamics and glial responses in various neurological injury models is warranted.

Additionally, LIMK inhibitors have been suggested as potential broad-spectrum antiviral drugs, acting by disturbing viral synthesis, nuclear migration, and release bocsci.com. Exploring the efficacy of this compound against a range of viruses and elucidating the specific mechanisms involved could uncover novel antiviral applications. The role of LIMK in ocular hypertension and glaucoma has also been noted, suggesting another potential disease area for exploration with this compound or its derivatives oncotarget.com.

Investigation of Combination Therapeutic Strategies with this compound

Combining therapeutic agents is a common strategy to enhance efficacy, reduce resistance, and lower individual drug dosages. Future research could explore the potential synergistic effects of combining this compound with other therapeutic agents. While the provided search results primarily discuss combination therapies involving other BMS compounds, such as immunotherapies geneonline.comnih.govorpha.netclinicaltrialsarena.combms.com and novel CELMoD agents bmsclinicaltrials.combmsclinicaltrials.com, the principle applies to this compound.

Given LIMK's involvement in cell migration and proliferation, combining this compound with traditional chemotherapies or targeted agents that affect different pathways in cancer could yield improved outcomes. In the context of neurological disorders, combining this compound with agents that promote neuronal regeneration or reduce inflammation could offer enhanced neuroprotective effects, as suggested by experiments combining BMS-5 with nocodazole acs.org. Investigating such combinations in relevant disease models is a critical step for maximizing the translational potential of this compound.

Advanced Structural and Mechanistic Elucidation of this compound Binding to LIMK

A deeper understanding of the precise structural interactions between this compound and LIMK1/LIMK2 is crucial for rational drug design and optimization. While it is known that this compound is a potent inhibitor of both isoforms medchemexpress.combocsci.com, detailed structural studies, such as X-ray crystallography or cryo-EM of this compound-bound LIMK, could provide atomic-level insights into the binding pocket, key residues involved in interaction, and the conformational changes induced upon binding.

Computational studies, including molecular docking and molecular dynamics simulations, have already been applied to investigate the binding of LIMK inhibitors like BMS-5 to LIMK e-neurospine.org. These studies can predict binding affinities, assess the stability of the complex, and identify critical interactions e-neurospine.org. Further advanced computational analyses with this compound could refine our understanding of its binding mode and contribute to the design of more potent and selective inhibitors. The reported glide score for BMS-5 binding to LIMK (PDB ID 7B8W) was -5.05 kcal/mol, with molecular dynamics simulations indicating effective binding and stabilization e-neurospine.org. Similar studies for this compound would be valuable.

Such detailed mechanistic understanding can also shed light on the observed differences in potency between LIMK1 and LIMK2 inhibition by this compound medchemexpress.com and guide the development of isoform-selective inhibitors, which might be desirable for specific therapeutic applications researchgate.net.

Development of this compound Derivatives as Research Tools or Lead Compounds

The development of derivatives based on the this compound scaffold is a significant future research direction. Modifying the chemical structure of this compound can lead to compounds with improved potency, selectivity for one LIMK isoform over the other, altered pharmacokinetic properties, or reduced off-target effects researchgate.net. Bristol-Myers Squibb has a history of developing series of derivatives for various targets, as seen with their thiazole derivatives as LIMK inhibitors oncotarget.com and indole-3-glyoxylic acid derivatives as HIV entry inhibitors ub.edu.

Designing and synthesizing this compound derivatives can serve two main purposes: creating enhanced research tools to dissect the specific roles of LIMK1 and LIMK2 in various cellular processes and diseases, and developing novel lead compounds with optimized properties for therapeutic development. Structure-activity relationship (SAR) studies, guided by structural and computational insights, would be essential in this process. The concept of attaching linkers to compounds for conjugation, as explored with other BMS derivatives ub.edu, could also be investigated for this compound to create targeted delivery systems or novel formulations.

Integration of Computational Approaches in this compound Research (e.g., Molecular Dynamics Simulation, Virtual Screening)

Computational approaches are increasingly integral to modern drug discovery and chemical biology nih.govmdpi.com. For this compound research, integrating techniques such as molecular dynamics simulation and virtual screening can significantly accelerate progress researchgate.netfrontiersin.orgnih.gov.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound bound to LIMK, the flexibility of the binding site, and the stability of the complex over time e-neurospine.org. This goes beyond static docking poses and offers a more realistic view of the interaction. As demonstrated with BMS-5, MD simulations can confirm effective binding and stabilization e-neurospine.org.

Virtual screening can be employed to identify novel compounds with potential to inhibit LIMK by searching large chemical databases using the structural information of LIMK and the binding characteristics of this compound as a query nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. This can lead to the discovery of new chemical scaffolds with LIMK inhibitory activity, potentially offering advantages over the original this compound structure. Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its derivatives, guiding the selection of the most promising compounds for experimental testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。